
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltamethrin Related Compound 2, also known as Bacisthemic Acid Chloride, is a chloride impurity of (1R-cis)-Decamethrinic Acid . It is a pesticide transformation product . The CAS number for this compound is 55710-82-2 .
Molecular Structure Analysis
The molecular formula of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is C8H9Br2ClO . The molecular weight is 316.42 .Physical And Chemical Properties Analysis
The boiling point of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is predicted to be 277.3±30.0 °C . Its density is predicted to be 1.937±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Environmental and Ecotoxicological Studies
- Ecotoxicological Consequences on Fish : Deltamethrin (DM) exhibits effects on non-target organisms like fish. Studies have examined the hematological and biochemical impacts on fish species, highlighting its influence on the immune and metabolizing systems (Pimpão, Zampronio, & Assis, 2007).
- Deltamethrin Degradation in Soil : Research into the degradation of deltamethrin in soil via bacterial strains indicates potential applications in bioremediation. Efficient degradation by certain bacterial species can reduce deltamethrin concentration, mitigating its environmental impact (Cycoń, Żmijowska, & Piotrowska-Seget, 2014).
- Impact on Aquatic Ecosystems : Studies on the cytological effects of deltamethrin on aquatic organisms, like the root meristems of Allium cepa, reveal its potential clastogenic action and the need for ecotoxicological risk assessments in areas where it's used (Shrivastava et al., 2011).
Biochemical and Health-Related Research
- Oxidative Stress Biomarkers in Mammals : Deltamethrin induces oxidative stress in mammals, affecting biochemical parameters and enzyme activities. This can have implications for understanding its effects on mammalian health and developing countermeasures (Yousef, Awad, & Mohamed, 2006).
- Hepatonephroprotective and Antioxidant Potential : Research involving Spirulina platensis indicates its potential in mitigating deltamethrin-induced hepatonephrotoxicity and oxidative stress in mammals (Abdel-Daim, Abuzead, & Halawa, 2013).
Analytical and Detection Techniques
- Nano-Molar Deltamethrin Sensor : Development of a deltamethrin sensor capable of detecting nano-molar concentrations in ethanol solutions showcases the advancement in analytical techniques for environmental monitoring (Abegão et al., 2013).
Synthesis and Chemical Properties
- Synthesis Inspired by Flowers : Deltamethrinic acid, a synthetic compound inspired by structures in Chrysanthemum cinerariifolium, is studied for its high insecticidal activity and low mammalian toxicity. This research opens avenues for developing synthetic routes for environmentally friendly insecticides (Krief, Jeanmart, & Kremer, 2009).
Propiedades
Número CAS |
55710-82-2 |
|---|---|
Nombre del producto |
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) |
Fórmula molecular |
C8H9Br2ClO |
Peso molecular |
316.42 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



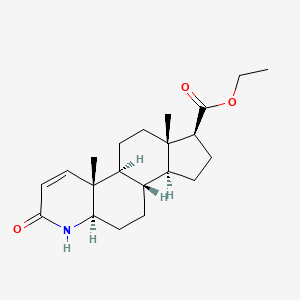
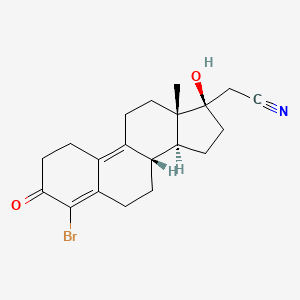
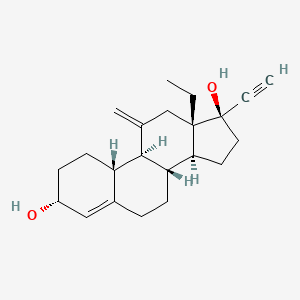
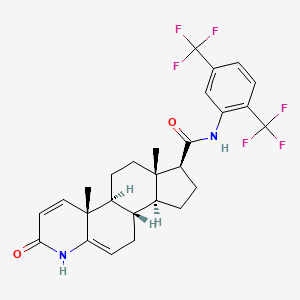
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
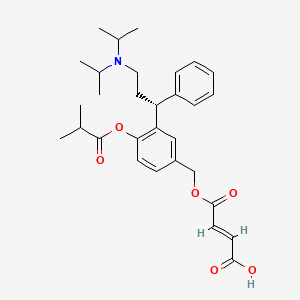
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)